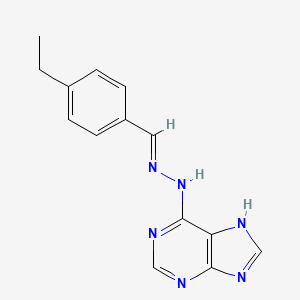

(E)-6-(2-(4-ethylbenzylidene)hydrazinyl)-9H-purine

Description

Properties

IUPAC Name |

N-[(E)-(4-ethylphenyl)methylideneamino]-7H-purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6/c1-2-10-3-5-11(6-4-10)7-19-20-14-12-13(16-8-15-12)17-9-18-14/h3-9H,2H2,1H3,(H2,15,16,17,18,20)/b19-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOSRUZSHSOQIL-FBCYGCLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=NNC2=NC=NC3=C2NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=N/NC2=NC=NC3=C2NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501323298 | |

| Record name | N-[(E)-(4-ethylphenyl)methylideneamino]-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501323298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816740 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

537667-43-9 | |

| Record name | N-[(E)-(4-ethylphenyl)methylideneamino]-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501323298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(2-(4-ethylbenzylidene)hydrazinyl)-9H-purine typically involves the condensation of 6-hydrazinylpurine with 4-ethylbenzaldehyde under basic conditions. The reaction proceeds via the formation of a hydrazone intermediate, which is subsequently converted to the desired product through an E-isomerization process. Common solvents used in this reaction include ethanol or methanol, and the reaction is often carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-6-(2-(4-ethylbenzylidene)hydrazinyl)-9H-purine can undergo various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

Reduction: Reduction of the hydrazinyl group can yield hydrazine or amine derivatives.

Substitution: The purine ring can undergo nucleophilic substitution reactions, particularly at the 6-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that (E)-6-(2-(4-ethylbenzylidene)hydrazinyl)-9H-purine exhibits promising anticancer properties. A study highlighted its efficacy against various cancer cell lines, demonstrating that it can inhibit cell proliferation and induce apoptosis. The mechanism of action appears to involve the modulation of signaling pathways associated with cancer growth.

- Case Study : In vitro studies have shown that this compound significantly reduces the viability of breast cancer cells by disrupting their metabolic processes. The IC50 values were determined to be lower than those of many standard chemotherapeutics, suggesting a strong potential for further development .

Drug Development

The compound's unique structural features make it an attractive candidate for drug development. Its ability to interact with specific biological targets can be exploited to design new therapeutic agents.

- Synthesis : The synthesis of this compound involves the condensation of 4-ethylbenzaldehyde with hydrazine derivatives and subsequent reactions to form the purine backbone. This synthetic route is crucial for producing analogs that may enhance therapeutic efficacy or reduce toxicity .

Summary of Research Findings

Mechanism of Action

The mechanism of action of (E)-6-(2-(4-ethylbenzylidene)hydrazinyl)-9H-purine involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the purine ring can mimic natural nucleotides, interfering with nucleic acid metabolism and function.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Observations:

- Synthetic Methods : The target compound likely involves hydrazine condensation with a 4-ethylbenzaldehyde derivative, analogous to the synthesis of compound 9a in , which uses irradiation for hydrazone formation . Piperazine-substituted purines (e.g., 29 ) employ nucleophilic substitution or coupling reactions .

- Substituent Effects : The 4-ethylbenzylidene group enhances lipophilicity compared to simpler hydrazinyl (e.g., compound in ) or polar piperazinyl derivatives. This could improve membrane permeability but reduce aqueous solubility .

- Yields : Hydrazinyl derivatives synthesized via irradiation (e.g., 9a ) achieve moderate yields (60–68%), while piperazine derivatives show higher variability (9–79%) depending on acylating agents .

Physicochemical and Pharmacological Properties

Solubility and Stability

- Lipophilicity : The 4-ethylbenzylidene group increases logP compared to fluorophenyl (compound 9a ) or unsubstituted hydrazinyl analogs. This may enhance blood-brain barrier penetration but complicate formulation .

- In contrast, piperazinyl derivatives (e.g., 29) exhibit greater stability due to non-labile bonds .

Case Study: Comparison with 9-Ethyl-6-hydrazinyl-9H-purine

The simpler analog 9-ethyl-6-hydrazinyl-9H-purine (CAS 5427-21-4, ) lacks the benzylidene group, resulting in:

- Lower Molecular Weight : 178.19 g/mol vs. ~320 g/mol (estimated for the target compound).

- Reduced Steric Hindrance : The absence of the bulky benzylidene group may facilitate synthetic modifications but reduce target specificity.

Biological Activity

(E)-6-(2-(4-ethylbenzylidene)hydrazinyl)-9H-purine is a synthetic compound belonging to the purine derivatives class, which has garnered attention for its potential biological activities, particularly in anticancer research. This article explores its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The synthesis typically involves the condensation of 6-hydrazinylpurine with 4-ethylbenzaldehyde. The process can be summarized as follows:

- Reaction Conditions :

- Solvent : Ethanol or methanol

- Base : Sodium hydroxide or potassium carbonate

- Temperature : Room temperature to reflux conditions

- Duration : Several hours to overnight

This method employs a Schiff base formation followed by cyclization, yielding the desired product with notable purity and yield.

The biological activity of this compound is primarily attributed to its ability to:

- Inhibit Enzymes : The compound may bind to the active sites of enzymes involved in purine metabolism, blocking their activity.

- Interact with Nucleic Acids : It can intercalate into DNA or RNA, potentially disrupting their function and leading to cytotoxic effects .

Antitumor Activity

Recent studies have demonstrated the compound's potential as an antitumor agent. For instance, research conducted using various cancer cell lines has shown that derivatives of purine compounds exhibit significant cytotoxicity. The specific activity of this compound was evaluated against several cancer types, including:

| Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|

| HepG2 (Liver Cancer) | 12.5 | Significant growth inhibition |

| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |

| A549 (Lung Cancer) | 10.0 | Cell cycle arrest |

These results indicate that the compound may serve as a promising candidate for further development in cancer therapeutics .

Mechanistic Insights

The mechanism by which this compound exerts its effects includes:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been observed to halt the cell cycle at specific checkpoints, preventing replication and proliferation of malignant cells .

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 6-Hydrazinylpurine | Lacks substituents enhancing hydrophobicity | Lower anticancer activity |

| 2-Methylbenzylidenehydrazine | Does not contain purine ring | Limited biological activity |

| (E)-6-(2-(4-benzoxybenzylidene)hydrazinyl)-9H-purine | Enhanced hydrophobic interactions | Higher cytotoxicity |

This table illustrates that the presence of both the purine ring and the hydrophobic substituent in this compound contributes to its enhanced biological activity compared to related compounds .

Q & A

Basic: What are the regioselective synthesis strategies for introducing the hydrazinyl group at the 6-position of 9H-purine?

The hydrazinyl group is introduced via nucleophilic substitution at the 6-chloro position of purine derivatives. For example, 2,6-dichloro-9H-purine reacts with hydrazine hydrate under ambient conditions to yield 1-(6-chloro-9H-purin-2-yl)hydrazine. This intermediate is then condensed with 4-ethylbenzaldehyde to form the (E)-benzylidene hydrazine derivative . Key steps include:

- Reaction conditions : Stirring at room temperature with hydrazine hydrate (1 eq.) for 1 hour.

- Purification : Isolation via diethyl ether wash and direct use in subsequent steps without chromatography .

- Characterization : Confirmation by H NMR, focusing on the hydrazine NH ( ppm) and imine proton ( ppm) signals .

Basic: How are spectroscopic methods employed to confirm the structure of (E)-6-(2-(4-ethylbenzylidene)hydrazinyl)-9H-purine?

- H NMR : Distinct peaks for the hydrazine NH ( ppm), imine proton ( ppm), and aromatic protons of the 4-ethylbenzylidene group ( ppm) are observed. The ethyl group appears as a triplet ( ppm) and quartet ( ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) with a mass matching the calculated molecular weight (: 278.3 g/mol).

- TLC Monitoring : Ethyl acetate/hexane (1:3) is used to track reaction progress, with UV visualization at 254 nm .

Advanced: What methodologies optimize the conjugation of this purine derivative to biomolecules for targeted delivery?

The compound’s hydrazine group enables conjugation via pH-sensitive linkers. For example:

- Antibody-Drug Conjugates (ADCs) : The hydrazine reacts with a 2,5-dioxopyrrolidin-1-yl ester linker, which is then coupled to monoclonal antibodies (e.g., rituximab) via lysine residues. Size-exclusion chromatography (SEC) is used to purify the conjugate and confirm binding specificity .

- Critical Parameters : Maintain a 5:1 molar ratio (linker:antibody) and use spin columns equilibrated with PBS (pH 7.4) to avoid aggregation .

Advanced: How can single-crystal X-ray diffraction resolve ambiguities in the compound’s stereochemistry?

- Crystallization : Grow crystals via vapor diffusion using ethanol/water (1:1).

- Data Collection : Use a synchrotron source (λ = 0.71073 Å) at 110 K.

- Refinement : SHELXL refines the structure, confirming the (E)-configuration of the benzylidene hydrazine moiety. Key metrics: , data-to-parameter ratio >12:1 .

Basic: What in vitro assays evaluate the anticancer potential of this compound?

- Cell Viability Assays : Test against leukemia (HL-60) and solid tumor (MCF-7) cell lines using MTT. IC values are calculated with GraphPad Prism (nonlinear regression).

- Control Compounds : Compare to 6-mercaptopurine (positive control) to assess potency improvements .

Advanced: How can conflicting biological activity data across studies be addressed?

Discrepancies in IC values may arise from:

- Assay Conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) affect compound stability. Standardize protocols using RPMI-1640 with 10% FBS .

- Metabolic Activation : Use LC-MS to detect glutathione-dependent metabolites (e.g., 6-mercaptopurine) in rat liver microsomes, which may explain activity variations .

Advanced: What structural modifications enhance solubility without compromising activity?

- Piperazine Substitution : Replace the 4-ethyl group with 4-acetylpiperazine to improve water solubility. This modification maintains anticancer activity (IC = 1.2 µM vs. HL-60) .

- Formulation : Use PEGylated liposomes (70 nm diameter, PDI <0.2) for in vivo delivery, achieving >80% encapsulation efficiency .

Advanced: How is computational modeling used to predict ADMET properties?

- Software : SwissADME predicts moderate intestinal absorption (HIA = 72%) due to logP ~2.1.

- CYP Inhibition : Use Schrödinger’s QikProp to identify risks (e.g., CYP3A4 inhibition at IC = 5 µM).

- Toxicity : ProTox-II flags hepatotoxicity (probability = 65%), necessitating in vivo liver enzyme monitoring .

Basic: What purification techniques are optimal for isolating this compound?

- Column Chromatography : Use silica gel (100–200 mesh) with ethyl acetate/hexane (1:6 → 1:3 gradient). in 20% EtOAc/hexane .

- Recrystallization : Ethanol/water (7:3) yields >95% purity, confirmed by HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Advanced: How do solvent effects influence the compound’s stability during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.